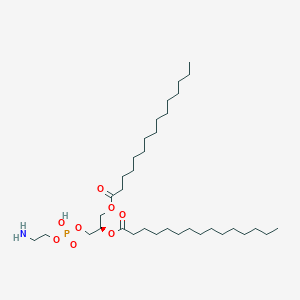
2,4,6-Triisopropylbenzamide
Vue d'ensemble
Description
2,4,6-Triisopropylbenzamide is an organic compound characterized by the presence of three isopropyl groups attached to a benzene ring, along with an amide functional group. This compound is known for its steric hindrance due to the bulky isopropyl groups, which can influence its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triisopropylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-Triisopropylbenzoic acid.
Amidation Reaction: The carboxylic acid group of 2,4,6-Triisopropylbenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia (NH₃) or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triisopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the benzene ring, electrophilic aromatic substitution reactions can occur, although the bulky isopropyl groups may hinder these reactions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for bromination or nitration reactions, respectively.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing the amide group.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate the hydrolysis of the amide group.
Major Products Formed
Substitution: Products such as brominated or nitrated derivatives of this compound.
Reduction: The corresponding amine derivative.
Hydrolysis: 2,4,6-Triisopropylbenzoic acid and ammonia or an amine.
Applications De Recherche Scientifique
2,4,6-Triisopropylbenzamide has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications may still be under research.
Industry: Utilized in the development of specialty chemicals and materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Triisopropylbenzamide depends on its specific application. In general, the compound’s bulky isopropyl groups can influence its binding interactions with molecular targets, potentially affecting enzyme activity or receptor binding. The amide group can participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triisopropylbenzoic acid: The precursor to 2,4,6-Triisopropylbenzamide, differing by the presence of a carboxylic acid group instead of an amide group.
2,4,6-Triisopropylbenzenesulfonyl azide: Another derivative with a sulfonyl azide group, used in electrophilic amination reactions.
Uniqueness
This compound is unique due to its combination of steric hindrance from the isopropyl groups and the presence of an amide functional group. This combination can influence its reactivity and interactions, making it valuable in specific synthetic and research applications.
Propriétés
IUPAC Name |
2,4,6-tri(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVQHDYFWXJVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B3080646.png)

![Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3080662.png)






